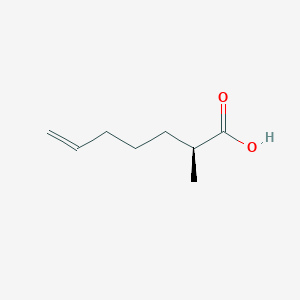
(2S)-2-methylhept-6-enoic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-Ácido 2-metilhept-6-enoico es un compuesto orgánico con la fórmula molecular C8H14O2. Es una molécula quiral, lo que significa que tiene una disposición tridimensional específica que no se puede superponer a su imagen especular. Este compuesto se caracteriza por la presencia de un doble enlace (alqueno) y un grupo funcional ácido carboxílico, lo que lo convierte en una molécula versátil en la síntesis orgánica y diversas aplicaciones.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de (2S)-Ácido 2-metilhept-6-enoico normalmente implica los siguientes pasos:
Material de partida: La síntesis a menudo comienza con materiales de partida disponibles comercialmente, como el 2-metil-1-hepteno.
Hidroboración-oxidación: El doble enlace en el 2-metil-1-hepteno se somete a hidroboración-oxidación para introducir un grupo hidroxilo en el carbono terminal.
Oxidación: El grupo hidroxilo luego se oxida a un ácido carboxílico utilizando reactivos como permanganato de potasio (KMnO4) o trióxido de cromo (CrO3).
Métodos de producción industrial: La producción industrial de (2S)-Ácido 2-metilhept-6-enoico puede implicar rutas sintéticas similares, pero a mayor escala, utilizando reactores de flujo continuo y condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza.
Análisis De Reacciones Químicas
Tipos de reacciones: (2S)-Ácido 2-metilhept-6-enoico experimenta diversas reacciones químicas, entre ellas:
Oxidación: El doble enlace se puede oxidar para formar epóxidos o dioles.
Reducción: El grupo ácido carboxílico se puede reducir a un alcohol utilizando agentes reductores como hidruro de litio y aluminio (LiAlH4).
Sustitución: El grupo ácido carboxílico puede participar en reacciones de sustitución nucleofílica para formar ésteres o amidas.
Reactivos y condiciones comunes:
Oxidación: Ozono (O3) para ozonólisis, permanganato de potasio (KMnO4) para dihidroxilación.
Reducción: Hidruro de litio y aluminio (LiAlH4) o borohidruro de sodio (NaBH4).
Sustitución: Alcoholes en presencia de catalizadores ácidos para la esterificación.
Productos principales:
Epóxidos: Formados a partir de la oxidación del doble enlace.
Alcoholes: Formados a partir de la reducción del grupo ácido carboxílico.
Ésteres: Formados a partir de la reacción con alcoholes.
Aplicaciones Científicas De Investigación
(2S)-Ácido 2-metilhept-6-enoico tiene una amplia gama de aplicaciones en investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis orgánica para la preparación de moléculas más complejas.
Biología: Estudiado por sus posibles actividades biológicas e interacciones con enzimas.
Medicina: Investigado por sus posibles propiedades terapéuticas, incluidos los efectos antiinflamatorios y antimicrobianos.
Industria: Utilizado en la producción de productos químicos especiales y como intermedio en la síntesis de productos farmacéuticos.
Mecanismo De Acción
El mecanismo de acción de (2S)-Ácido 2-metilhept-6-enoico implica su interacción con objetivos moleculares y vías específicas:
Objetivos moleculares: El grupo ácido carboxílico puede interactuar con enzimas y receptores, influyendo en varias vías bioquímicas.
Vías involucradas: El compuesto puede modular vías relacionadas con la inflamación, el crecimiento microbiano y el metabolismo celular.
Comparación Con Compuestos Similares
(2S)-Ácido 2-metilhept-6-enoico se puede comparar con otros compuestos similares para destacar su singularidad:
Compuestos similares: (2S)-Ácido 2-metilhexanoico, (2S)-Ácido 2-metilpentanoico y (2S)-Ácido 2-metilbutanoico.
Singularidad: La presencia del doble enlace en (2S)-Ácido 2-metilhept-6-enoico proporciona una mayor reactividad y versatilidad en las reacciones químicas en comparación con sus contrapartes saturadas.
Propiedades
Fórmula molecular |
C8H14O2 |
|---|---|
Peso molecular |
142.20 g/mol |
Nombre IUPAC |
(2S)-2-methylhept-6-enoic acid |
InChI |
InChI=1S/C8H14O2/c1-3-4-5-6-7(2)8(9)10/h3,7H,1,4-6H2,2H3,(H,9,10)/t7-/m0/s1 |
Clave InChI |
IVIKGKAWCGPRBQ-ZETCQYMHSA-N |
SMILES isomérico |
C[C@@H](CCCC=C)C(=O)O |
SMILES canónico |
CC(CCCC=C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


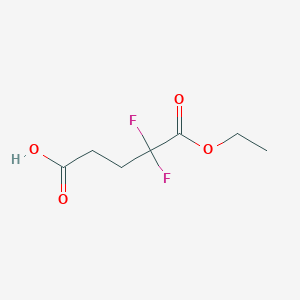
![(2R)-2-[(4R,5R)-5-[(1R)-2-(benzoyloxy)-1-hydroxyethyl]-2,2-dimethyl-1,3-dioxolan-4-yl]-2-hydroxyethyl benzoate](/img/structure/B12444638.png)
![tert-Butyl 3-{[(2-bromophenyl)methyl]amino}azetidine-1-carboxylate](/img/structure/B12444643.png)
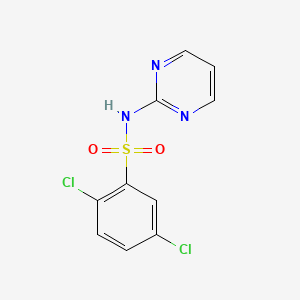
![1-Boc-3-[(piperidin-1-ylethyl)-amino]-pyrrolidine](/img/structure/B12444652.png)


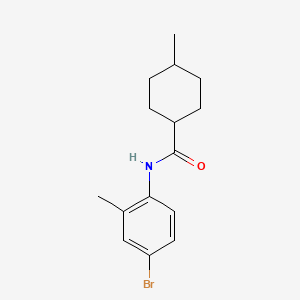
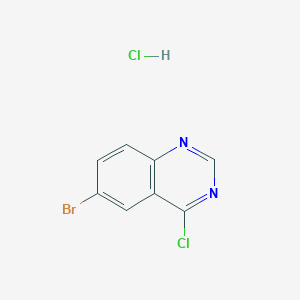
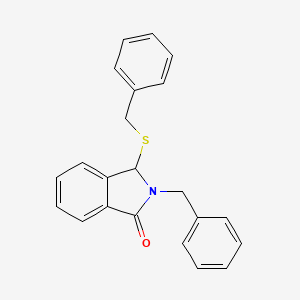
![2-(2,5-dimethylphenoxy)-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B12444708.png)
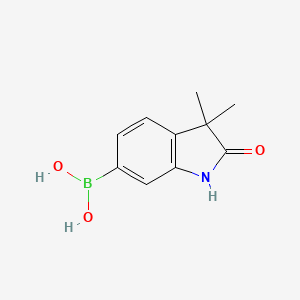
![1-Chloronaphtho[2,1-b]thiophene](/img/structure/B12444717.png)
![5-(3-chlorophenyl)-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]furan-2-carboxamide](/img/structure/B12444720.png)
